molecular formula C21H19O4P B12594088 (4-Ethenylphenyl)methyl diphenyl phosphate CAS No. 601522-04-7

(4-Ethenylphenyl)methyl diphenyl phosphate

Cat. No.: B12594088
CAS No.: 601522-04-7
M. Wt: 366.3 g/mol
InChI Key: XEFSITTZUOUCBW-UHFFFAOYSA-N
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Description

(4-Ethenylphenyl)methyl diphenyl phosphate is an organophosphorus compound with the molecular formula C21H19O4P It is characterized by the presence of a phosphate group attached to a diphenyl structure, with an additional ethenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethenylphenyl)methyl diphenyl phosphate typically involves the reaction of diphenyl phosphate with (4-ethenylphenyl)methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions: (4-Ethenylphenyl)methyl diphenyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed:

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphite or phosphine derivatives.

    Substitution: Formation of various substituted phosphates.

Scientific Research Applications

(4-Ethenylphenyl)methyl diphenyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)methyl diphenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    Diphenyl phosphate: Lacks the ethenylphenyl group, making it less versatile in certain reactions.

    Triphenyl phosphate: Contains an additional phenyl group, which can influence its reactivity and applications.

    (4-Ethenylphenyl)methyl phosphonate: Similar structure but with a phosphonate group instead of a phosphate group.

Uniqueness: (4-Ethenylphenyl)methyl diphenyl phosphate is unique due to the presence of the ethenylphenyl group, which enhances its reactivity and potential applications. This structural feature allows for a broader range of chemical reactions and interactions compared to its analogs.

Properties

CAS No.

601522-04-7

Molecular Formula

C21H19O4P

Molecular Weight

366.3 g/mol

IUPAC Name

(4-ethenylphenyl)methyl diphenyl phosphate

InChI

InChI=1S/C21H19O4P/c1-2-18-13-15-19(16-14-18)17-23-26(22,24-20-9-5-3-6-10-20)25-21-11-7-4-8-12-21/h2-16H,1,17H2

InChI Key

XEFSITTZUOUCBW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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